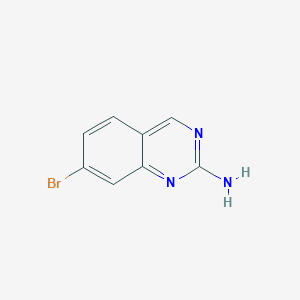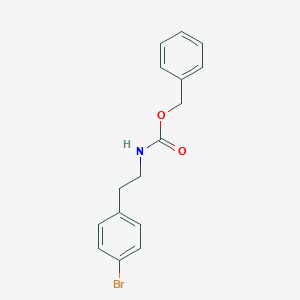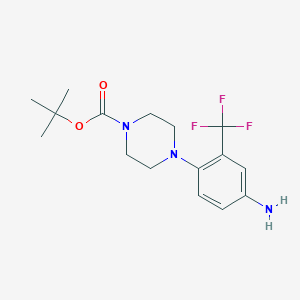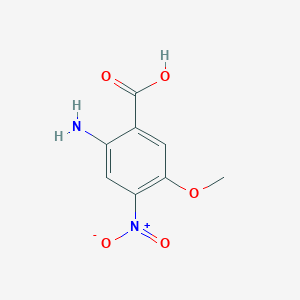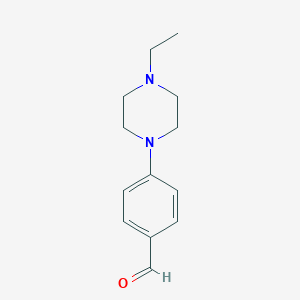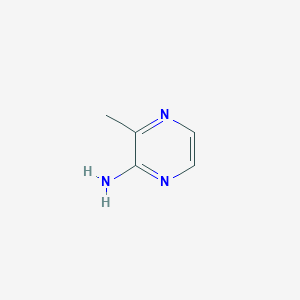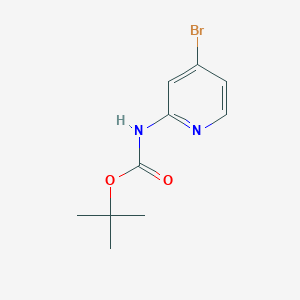
tert-Butyl (4-bromopyridin-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl (4-bromopyridin-2-yl)carbamate” is a chemical compound with the molecular formula C10H13BrN2O2 . It has a molecular weight of 273.13 . This compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of “tert-Butyl (4-bromopyridin-2-yl)carbamate” involves the reaction of 2-Amino-4-bromopyridine with tert-Butyl carbamate . The reaction is carried out in water for 16 hours . After the reaction, the mixture is poured onto aqueous NaHCO3 and extracted into EtOAc . The combined EtOAc phases are dried and reduced in vacuo . The final product is obtained after chromatography .
Molecular Structure Analysis
The InChI code for “tert-Butyl (4-bromopyridin-2-yl)carbamate” is 1S/C10H13BrN2O2/c1-10(2,3)15-9(14)13-8-6-7(11)4-5-12-8/h4-6H,1-3H3,(H,12,13,14) . The compound has a heavy atom count of 16 .
Physical And Chemical Properties Analysis
“tert-Butyl (4-bromopyridin-2-yl)carbamate” has a molecular weight of 273.13 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 4 . Its exact mass is 272.016022 g/mol .
Scientific Research Applications
Synthesis of Biologically Active Compounds
This compound can serve as an important intermediate in the synthesis of many biologically active compounds . Its unique structure allows it to be incorporated into complex molecules, contributing to their biological activity.
BOC Protection of Amines
The compound is used in the BOC protection of amines, a crucial step in many organic synthesis processes . This process protects the amine group during reactions, preventing it from reacting until the desired time.
Building Block for Fluorinated Spacers
“2-(Boc-amino)-4-bromopyridine” can be used as a building block for preparing fluorinated spacers having nucleophilic and electrophilic termini . These spacers can be used in a variety of chemical reactions and processes.
Green Chemistry
The compound has been used in eco-friendly routes for the BOC protection of a variety of aliphatic and aromatic amines, amino acids, and amino alcohols . This represents an important development in green chemistry, which seeks to reduce the environmental impact of chemical processes.
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that boc-protected amines are commonly used in organic synthesis, particularly in peptide synthesis .
Mode of Action
The compound “2-(Boc-amino)-4-bromopyridine” is a Boc-protected amine. The Boc group (tert-butyl carbamate) is a commonly used protecting group for amines in organic synthesis. It is stable towards most nucleophiles and bases . The Boc group can be cleaved under mild acidolysis , which facilitates its interaction with targets.
Biochemical Pathways
Boc-protected amines are known to play a pivotal role in the synthesis of multifunctional targets, particularly in peptide synthesis .
Result of Action
The cleavage of the boc group under mild acidolysis is a key step in the interaction of the compound with its targets .
properties
IUPAC Name |
tert-butyl N-(4-bromopyridin-2-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)13-8-6-7(11)4-5-12-8/h4-6H,1-3H3,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRRVCLDPODLJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470526 |
Source


|
| Record name | tert-Butyl (4-bromopyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-bromopyridin-2-yl)carbamate | |
CAS RN |
207799-10-8 |
Source


|
| Record name | tert-Butyl (4-bromopyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Boc-amino)-4-bromopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

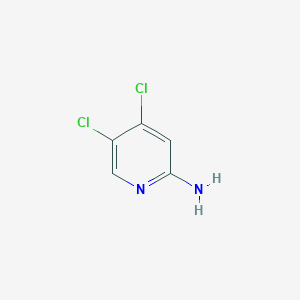
![1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B112186.png)

